molecular formula C5H7NO3 B107723 Dimethadione CAS No. 695-53-4

Dimethadione

Cat. No. B107723
CAS RN: 695-53-4
M. Wt: 129.11 g/mol
InChI Key: JYJFNDQBESEHJQ-UHFFFAOYSA-N
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Description

Dimethadione is the major metabolite of the anticonvulsant drug trimethadione. It has been the subject of various studies due to its biological relevance and potential teratogenic effects. Research has shown that in utero exposure to dimethadione can lead to cardiac defects and other developmental issues in rats . The compound has been analyzed through various methods, including gas chromatography and high-performance liquid chromatography, to determine its concentration in biological samples .

Synthesis Analysis

Dimethadione is not directly synthesized but is formed as a metabolite of trimethadione. However, related compounds such as 4,4-dimethyl-dihydro-2,3-furanedione have been synthesized from readily available substances like isopropyl chloride, diethyl oxalate, and formaldehyde . This synthesis process is significant as it provides a pathway to create compounds structurally related to dimethadione, which could be useful for further study of its properties and effects.

Molecular Structure Analysis

The molecular structure of dimethadione-related compounds has been studied using various spectroscopic methods and theoretical calculations. For instance, the derivative 5,5-dimethyl 3-amino-cyclohex-2-en-1-one has been examined using NMR, FT-Raman, FT-IR, and UV-Visible spectroscopies. Theoretical studies using Density Functional Theory (DFT) have provided insights into the bond lengths, angles, and vibrational frequencies, which were compared with experimental data .

Chemical Reactions Analysis

While specific chemical reactions involving dimethadione are not detailed in the provided papers, the studies of its synthesis and metabolization from trimethadione suggest that it undergoes N-demethylation. This process is crucial for its biological activity and teratogenic potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethadione have been characterized through experimental and theoretical approaches. High-pressure X-ray diffraction studies of related compounds like dimedone have revealed the compressibility and structural changes under pressure, which can provide insights into the behavior of dimethadione under similar conditions . Additionally, the determination of dimethadione in serum using chromatographic methods has contributed to understanding its physical properties and behavior in biological systems .

Scientific Research Applications

Fetotoxicity Studies

Dimethadione has been studied for its fetotoxic potential. In rats, varying dosages of dimethadione caused a dose-related decrease in fetal weight and increased incidences of umbilical hernia, ecchymoses, subcutaneous edema, and skeletal defects (Buttar, Dupuis & Khera, 1978). Additionally, direct administration of dimethadione increased the incidence and severity of skeletal defects and ventricular septation defects in pregnant Sprague-Dawley rats (Weston, Brown & Ozolins, 2011).

Biochemical Analysis

Dimethadione's biochemical properties have been analyzed through various methods. For example, a gas chromatographic procedure was developed to measure dimethadione and its precursor, trimethadione, in serum (Booker & Darcey, 1971). Another study used macroautoradiographic and densitometric studies to investigate the accumulation of dimethadione in the pancreas of rats (Noda et al., 1988).

Pharmacological Studies

Dimethadione's pharmacological effects have been examined in various contexts. For instance, ethosuximide's mechanism of reducing thalamic low‐threshold calcium current was analyzed, where dimethadione was found to reduce this current similarly (Coulter, Huguenard & Prince, 1989). Moreover, the excretion of dimethadione in pure pancreatic juice and bile in postoperative patients was studied, showing that pancreatic DMO concentration closely paralleled plasma DMO concentration (Noda et al., 1984).

Drug Screening and Functionality

Dimethadione has been used in phenotype-based drug screening in a zebrafish model of Dravet Syndrome, revealing its potential as a drug candidate for epilepsy treatment (Dinday & Baraban, 2015). Furthermore, a trimethadione tolerance test for quantitative assessment of liver function in rats indicated the potential of dimethadione as an indicator in hepatic studies (Ishikawa et al., 1991).

Structural and Functional Deficits Studies

Research has also focused on the impact of dimethadione exposure on fetal development. For example, in utero dimethadione exposure caused postnatal disruption in cardiac structure and function in rats, suggesting long-term health implications (Aasa, Purssell, Adams & Ozolins, 2014).

Safety And Hazards

Severe adverse reactions are possible with the use of Dimethadione, including Steven Johnson syndrome, nephrotoxicity, hepatitis, aplastic anemia, neutropenia, or agranulocytosis .

properties

IUPAC Name

5,5-dimethyl-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-5(2)3(7)6-4(8)9-5/h1-2H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJFNDQBESEHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020478
Record name Dimethadione
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Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethadione

CAS RN

695-53-4
Record name Dimethadione
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Record name Dimethadione [USAN:INN]
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Record name dimethadione
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Record name dimethadione
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Record name 2,4-Oxazolidinedione, 5,5-dimethyl-
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Record name Dimethadione
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Record name Dimethadione
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Record name DIMETHADIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
938
Citations
HS Buttar, I Dupuis, KS Khera - Toxicology, 1978 - Elsevier
… have been related to the maternal dimethadione treatment. While the exact cause of vaginal bleeding that occurred late in gestation following dimethadione dosing remains unknown, it …
Number of citations: 36 www.sciencedirect.com
YF Zhang, JW Gibbs III, DA Coulter - Epilepsy research, 1996 - Elsevier
… dimethadione (the active metabolite of trimethadione) was studied, sTBCs were reduced or blocked by ethosuximide and dimethadione… these agents was dimethadione > ethosuximide >…
Number of citations: 43 www.sciencedirect.com
PG Wells, MK Nagai, GS Greco - Toxicology and applied pharmacology, 1989 - Elsevier
Teratogenicity of the anticonvulsant phenytoin may be due in part to its bioactivation by prostaglandin synthetase, forming a reactive free radical intermediate. We examined whether …
Number of citations: 50 www.sciencedirect.com
CL Milligan, CM Wood - American Journal of Physiology …, 1985 - journals.physiology.org
Intracellular pH transients in response to PCO2 changes were measured in vitro with the weak acid dimethadione (DMO) in gas-equilibrated red blood cells and a perfused trunk …
Number of citations: 38 journals.physiology.org
A Noda, T Hayakawa, T Kondo, N Katada… - Digestive diseases and …, 1983 - Springer
Further evaluation of the pancreatic excretion test with 5,5-dimethyl-2,4-oxazolidinedione (dimethadione, DMO) was made in comparison with the pancreozymin-secretin (PS) test on …
Number of citations: 25 link.springer.com
AB Rifkind - Toxicology and applied pharmacology, 1974 - Elsevier
… dimethadione and dimethadione … dimethadione concentrations. Trimethadione had no absorbance at that wavelength and, thus, did not interfere with the measurement of dimethadione. …
Number of citations: 12 www.sciencedirect.com
KL Aasa, E Purssell, MA Adams… - Toxicological …, 2014 - academic.oup.com
In utero exposure of rat embryos to dimethadione (DMO), the N-demethylated teratogenic metabolite of the anticonvulsant trimethadione, induces a high incidence of cardiac heart …
Number of citations: 11 academic.oup.com
HE Booker, B Darcey - Clinical Chemistry, 1971 - academic.oup.com
A simple gas chromatographic procedure is described for the measurement of trimethadione and its major metabolite, dimethadione, in serum. The method, with which compounds can …
Number of citations: 17 academic.oup.com
W Löscher, W Göbel - Epilepsia, 1978 - Wiley Online Library
A quantitative gas‐liquid chromatographic procedure is described for the consecutive determination of phenytoin, pheno‐barbital, primidone, phenylethylmalon‐diamide, …
Number of citations: 26 onlinelibrary.wiley.com
E Purssell, AD Weston, JJ Thomson… - … Research Part B …, 2012 - Wiley Online Library
BACKGROUND We previously showed dimethadione (DMO), the N‐demethylated metabolite of the anticonvulsant trimethadione, induces ventricular septation defects (VSD) and other …
Number of citations: 13 onlinelibrary.wiley.com

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